molecular formula C5H8N4O B1331877 1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 304665-45-0

1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B1331877
CAS No.: 304665-45-0
M. Wt: 140.14 g/mol
InChI Key: VHRVJYZZWNADNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C5H8N4O. It is a derivative of pyrazole, a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with carbonyl or carboxyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-3-carboxylic acid
  • 1-methyl-1H-pyrazole-3-carboxamide
  • 1-methyl-1H-pyrazole-3-carboxaldehyde

Uniqueness

1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific functional group, the carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-4(8-9)5(10)7-6/h2-3H,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRVJYZZWNADNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359277
Record name 1-methyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304665-45-0
Record name 1-methyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 4
1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-methyl-1H-pyrazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.